5-(2,4-Dichlorophenyl)pyridin-3-ol
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Overview
Description
5-(2,4-Dichlorophenyl)pyridin-3-ol: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a 2,4-dichlorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(2,4-Dichlorophenyl)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,4-dichlorophenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(2,4-Dichlorophenyl)pyridin-3-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxygenated derivative.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-(2,4-Dichlorophenyl)pyridin-3-one.
Reduction: Formation of 5-(2,4-Dichlorophenyl)pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)pyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dichlorophenyl)pyridin-3-ol
- 5-(2,5-Dichlorophenyl)pyridin-3-ol
- 5-(2,6-Dichlorophenyl)pyridin-3-ol
Uniqueness
5-(2,4-Dichlorophenyl)pyridin-3-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,4-dichloro substitution pattern may provide distinct steric and electronic properties compared to other isomers, affecting its interactions with biological targets and its suitability for various applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHNIVVWHNQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683029 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-15-6 |
Source
|
Record name | 5-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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